2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride
Description
Chemical Structure and Properties The compound 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride (CAS: 326816-37-9) is a pyridine derivative featuring a trifluoromethyl (-CF₃) and chloro (-Cl) substitution on the pyridine ring, with an ethylamine side chain. Its molecular formula is C₈H₉Cl₂F₃N₂, and molecular weight is 261.08 g/mol . It is a key intermediate in synthesizing agrochemicals, notably the fungicide fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide), which inhibits succinate dehydrogenase in fungal pathogens .
Synthesis
The compound is synthesized via a three-step process:
Nucleophilic substitution: Reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with acetonitrile to form [3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile .
Hydrogenation: Catalytic hydrogenation of the nitrile intermediate to yield the amine .
Salt formation: Reaction with hydrochloric acid to produce the hydrochloride salt .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2.ClH/c9-6-3-5(8(10,11)12)4-14-7(6)1-2-13;/h3-4H,1-2,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPAHUSHYKUMPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CCN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326816-37-9 | |
| Record name | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Borane-Mediated Reduction of Nitrile Precursors
This method is the most directly reported pathway for synthesizing the free base of the target compound, which is subsequently converted to the hydrochloride salt.
Procedure (adapted from):
- Step 1 : Under inert gas (e.g., nitrogen), 2-cyano-3-chloro-5-trifluoromethylpyridine is treated with borane-tetrahydrofuran (BH₃·THF) at −10°C to 0°C.
- Step 2 : After stirring, the mixture is heated to 30–35°C for 1–3 hours to complete the reduction of the nitrile group to an amine.
- Step 3 : Methanol is added dropwise at 0–5°C to quench excess borane, followed by room-temperature stirring for 6–8 hours.
- Step 4 : The crude product is concentrated under reduced pressure, and water is added to precipitate the free amine.
- Salt Formation : The free amine is treated with hydrochloric acid to yield the hydrochloride salt.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (free amine) | 89.7% | |
| Purity | 98.5% | |
| Reaction Time | 7–11 hours (total) |
Critical Comparison of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Borane Reduction | High yield, single-step reduction | Requires strict temperature control |
| Alkylation-Hydrolysis | Scalable, avoids borane | Longer reaction sequence |
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of corresponding oxides or other oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while reduction reactions produce different amine compounds .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyridine compounds, including 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride, exhibit significant antimicrobial activity. Studies have shown that such compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungal pathogens. The minimum inhibitory concentration (MIC) values for these compounds are often comparable to standard antimicrobial agents, making them potential candidates for further development in treating infections .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Preliminary studies suggest that it may induce cytotoxic effects on cancer cells, potentially through mechanisms involving apoptosis or cell cycle arrest. For instance, in vitro assays using HeLa cells have demonstrated promising results, indicating a need for further exploration of its mechanisms of action in cancer therapy .
Neuropharmacological Applications
There is growing interest in the neuropharmacological applications of this compound. Research has indicated that similar pyridine derivatives can act as serotonin receptor modulators, which may have implications in treating mood disorders and other neurological conditions. The specific interactions of this compound with neurotransmitter systems are an area ripe for exploration .
Synthetic Routes and Derivative Development
The synthesis of this compound typically involves multi-step processes that can be optimized for efficiency. Recent advances in synthetic methodologies, such as microwave-assisted synthesis and one-pot reactions, have been reported to enhance yield and reduce the environmental impact associated with traditional methods .
Case Study: Antimicrobial Efficacy
A study published in MDPI highlighted the synthesis of various oxadiazole derivatives under microwave irradiation, which were then screened for antimicrobial activity. Among these derivatives, those containing pyridine moieties showed enhanced efficacy against resistant bacterial strains, suggesting that similar modifications to this compound could yield even more potent antimicrobial agents .
Case Study: Cancer Cell Line Studies
In another research endeavor, the cytotoxicity of several pyridine derivatives was evaluated against different cancer cell lines using the MTT assay method. The results indicated that compounds with trifluoromethyl substitutions exhibited increased potency compared to their non-substituted counterparts, reinforcing the potential of this compound as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings:
Structural Differences :
- Substituent Effects : The trifluoromethyl (-CF₃) group in the target compound enhances lipophilicity and metabolic stability compared to fluorine (-F) or methylthio (-SMe) groups in analogs .
- Chain Length : Ethylamine chains (as in the target compound) improve binding affinity to fungal enzymes compared to methylamine derivatives .
Synthetic Efficiency :
- The target compound’s synthesis achieves >95% purity via a one-pot nucleophilic substitution and decarboxylation method, reducing industrial costs .
- In contrast, analogs like (3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride require additional purification steps due to lower yields .
Toxicity Profiles: Fluopyram, derived from the target compound, induces thyroid tumors in rodents, linked to its -CF₃ group’s interference with iodine uptake . No significant toxicity is reported for methylamine or indole-based analogs, suggesting substituent-dependent safety profiles .
Applications :
- The target compound’s primary use is in agrochemicals, whereas indole- and pyrazine-based analogs are explored for CNS drug development .
Biological Activity
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride, also known by its CAS number 326816-37-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C₈H₉ClF₃N₂
- Molecular Weight : 261.07 g/mol
- CAS Number : 326816-37-9
- Storage Conditions : Inert atmosphere at 2-8°C
The biological activity of this compound is primarily linked to its interaction with various biological targets. It has been studied for its effects on neurotransmitter systems and potential anticancer properties.
Neurotransmitter Interaction
Research indicates that this compound may act as a modulator of certain neurotransmitter receptors, particularly those associated with the cholinergic system. This modulation can influence various physiological processes, including cognition and memory.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. Notably, it has shown enhanced activity compared to standard chemotherapeutic agents in specific models.
Cytotoxicity Studies
A series of experiments have evaluated the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in Table 1.
The compound exhibited lower IC50 values compared to conventional treatments, suggesting a promising role as an anticancer agent.
Mechanistic Insights
Further studies have investigated the mechanism behind its anticancer activity. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Case Studies
-
Study on FaDu Cells :
A study focused on FaDu hypopharyngeal tumor cells demonstrated that treatment with the compound led to a significant increase in apoptosis markers compared to untreated controls. This study highlights the potential for this compound in head and neck cancer therapies. -
A549 Lung Cancer Model :
In A549 lung cancer cells, the compound was found to inhibit cell proliferation significantly and induce G1 phase arrest, suggesting its potential utility in lung cancer treatment strategies.
Q & A
Q. What are the common synthetic routes for 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride, and what are their critical reaction parameters?
- Methodological Answer : The compound is synthesized via catalytic hydrogenation of 3-chloro-5-(trifluoromethyl)-pyridin-2-yl acetonitrile using palladium catalysts under hydrogen gas. Key parameters include temperature (20–50°C), solvent choice (e.g., ethanol or THF), and catalyst loading (1–5% w/w) . Another route involves nucleophilic substitution of 2-chloro-5-(trifluoromethyl)pyridine with ethylenediamine in dichloromethane, requiring precise stoichiometry and base additives (e.g., triethylamine) to suppress side reactions .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer :
- LogP : Experimentally determined as 3.71480 using shake-flask methods, indicating moderate lipophilicity .
- Polar Surface Area (PSA) : Calculated at 38.91 Ų, suggesting limited membrane permeability .
- Spectroscopic Analysis : Employ H/C NMR (in DMSO-d6) to confirm amine proton signals (~δ 8.5 ppm) and pyridine ring carbons. Mass spectrometry (ESI+) validates the molecular ion peak at m/z 246.99 (M+H) .
Q. What preliminary biological assays are suitable for assessing its activity?
- Methodological Answer :
- In vitro : Screen for receptor binding (e.g., GPCRs or ion channels) using radioligand displacement assays.
- In vivo : Administer in rodent models (10–50 mg/kg, i.p.) to evaluate neurobehavioral effects or anti-inflammatory markers (e.g., TNF-α reduction) .
Advanced Research Questions
Q. How can discrepancies between experimental and computational LogP values be resolved?
- Methodological Answer : Experimental LogP (3.71) may diverge from software-predicted values (e.g., XLogP3 ~2.8). Validate via reversed-phase HPLC (C18 column, methanol/water gradient) to measure retention times and correlate with empirical hydrophobicity. Adjust calculations by incorporating solvation parameters or using consensus models (e.g., average of ACD/LogP and ChemAxon) .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Enhance mixing and heat transfer, reducing reaction time from hours to minutes .
- Purification : Use fractional crystallization (ethanol/water, 4:1 v/v) to achieve >98% purity. Monitor via HPLC with UV detection at 254 nm .
- Catalyst Recycling : Implement Pd/C filtration and reactivation (H treatment) to reduce costs .
Q. How do structural analogs of this compound compare in SAR studies?
- Methodological Answer :
| Analog | Modification | Biological Activity |
|---|---|---|
| Fluopyram (CAS 658066–35–4) | Benzamide substitution | Fungicidal activity via succinate dehydrogenase inhibition |
| 2-(Pyridin-4-yl)ethanamine derivatives | Trifluoromethyl positional isomer | Reduced CNS penetration due to higher PSA (~45 Ų) |
| Design SAR studies by synthesizing analogs with halogen (Cl→F) or substituent (amine→amide) variations. Evaluate potency via IC assays and correlate with computational docking (e.g., AutoDock Vina) . |
Q. What advanced techniques resolve crystallographic ambiguities in its hydrochloride salt?
- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. Key steps:
- Grow crystals via vapor diffusion (acetonitrile/diethyl ether).
- Collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å).
- Refine hydrogen positions using riding models and analyze ClH-N hydrogen bonds (2.8–3.0 Å) to confirm salt formation .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Reported solubility in DMSO (>50 mg/mL) vs. hexane (<0.1 mg/mL) may vary due to hydrochloride salt dissociation. Reassess via dynamic light scattering (DLS) to detect aggregation in aqueous buffers. Adjust solvent pH (e.g., 0.1 M HCl) to maintain protonation and improve consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
